Diethylstilbestrol monoglucuronide (DESG) is a key metabolite of Diethylstilbestrol (DES) [, , , , , , ]. DES is a synthetic nonsteroidal estrogen that was widely used in the past but is now largely discontinued due to its association with adverse health effects. DESG is formed in the liver through the process of glucuronidation, a common metabolic pathway that increases the water solubility of compounds to facilitate their excretion from the body [, ].
DESG is a valuable tool for investigating estrogen metabolism. Studies utilizing DESG have elucidated the role of glucuronidation in DES detoxification and excretion, demonstrating that DESG is primarily eliminated through biliary excretion [, ]. Additionally, research has shown that the presence of DESG in urine does not interfere with the Venning method for urinary pregnanediol determination, addressing a potential concern in studies investigating steroid metabolism [, ].
DESG has been used to study the placental transfer of estrogen conjugates []. Research in rhesus monkeys revealed that DESG is transferred across the placenta less efficiently compared to estrone sulfate, highlighting differences in placental transport mechanisms for synthetic and naturally occurring estrogen conjugates [].
Research utilizing DESG has contributed to our understanding of enterohepatic circulation, the cyclical movement of compounds between the liver and intestine. Studies in rats demonstrated that DESG absorption varies with age, with evidence suggesting that DESG may be absorbed intact in newborns, potentially impacting the enterohepatic circulation of DES [].
One abstract mentions the conjugation of DESG with magnetic nanoparticles and radioiodine labeling for potential applications in drug delivery []. This suggests that DESG, with its known biodistribution and excretion pathways, could be further explored as a targeting moiety for delivering therapeutic agents.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: